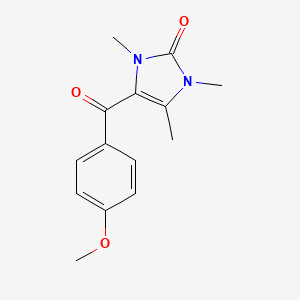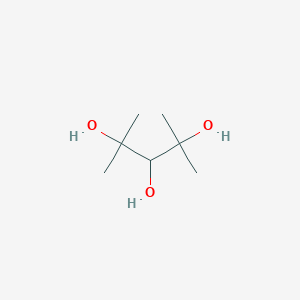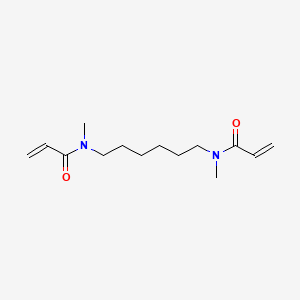
Cyclopenta(cd)pyrene-9,10-diol, 9,10-dihydro-, trans-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclopenta(cd)pyrene-9,10-diol, 9,10-dihydro-, trans- is a polycyclic aromatic hydrocarbon (PAH) derivative. This compound is part of a larger family of PAHs known for their complex structures and significant environmental and biological impacts. Cyclopenta(cd)pyrene derivatives are often studied for their mutagenic and carcinogenic properties, making them important in environmental and health-related research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopenta(cd)pyrene-9,10-diol, 9,10-dihydro-, trans- typically involves the hydrogenation of Cyclopenta(cd)pyrene. The reaction conditions often include the use of a hydrogenation catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere. The reaction is carried out at elevated temperatures and pressures to ensure complete hydrogenation of the double bonds.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale industrial applications. the general approach would involve similar hydrogenation techniques used in laboratory synthesis, scaled up to meet industrial demands.
化学反応の分析
Types of Reactions
Cyclopenta(cd)pyrene-9,10-diol, 9,10-dihydro-, trans- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can further hydrogenate the compound, altering its structure and properties.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the aromatic system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is typically used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Cyclopenta(cd)pyrene-9,10-diol, 9,10-dihydro-, trans-. These products are often studied for their unique chemical and biological properties.
科学的研究の応用
Cyclopenta(cd)pyrene-9,10-diol, 9,10-dihydro-, trans- has several scientific research applications:
Chemistry: Used as a model compound to study the behavior of PAHs and their derivatives.
Biology: Investigated for its mutagenic and carcinogenic effects on biological systems.
Medicine: Studied for its potential role in cancer research, particularly in understanding the mechanisms of PAH-induced carcinogenesis.
Industry: Limited industrial applications, primarily used in research settings to understand environmental contamination and its effects.
作用機序
The mechanism of action of Cyclopenta(cd)pyrene-9,10-diol, 9,10-dihydro-, trans- involves its metabolic activation to reactive intermediates. These intermediates can form adducts with DNA, leading to mutations and potentially carcinogenesis. The compound’s molecular targets include DNA and various enzymes involved in its metabolic activation, such as cytochrome P450 enzymes.
類似化合物との比較
Similar Compounds
Benzo(a)pyrene: Another well-known PAH with significant mutagenic and carcinogenic properties.
Dibenz(a,h)anthracene: Similar in structure and biological activity to Cyclopenta(cd)pyrene derivatives.
Chrysene: A PAH with a similar aromatic structure but different biological effects.
Uniqueness
Cyclopenta(cd)pyrene-9,10-diol, 9,10-dihydro-, trans- is unique due to its specific structure and the position of its diol groups. This structural uniqueness contributes to its distinct chemical reactivity and biological effects compared to other PAHs.
特性
CAS番号 |
78525-17-4 |
|---|---|
分子式 |
C18H12O2 |
分子量 |
260.3 g/mol |
IUPAC名 |
(8S,9S)-pentacyclo[12.3.1.04,17.07,16.010,15]octadeca-1(18),2,4(17),5,7(16),10,12,14-octaene-8,9-diol |
InChI |
InChI=1S/C18H12O2/c19-17-12-3-1-2-10-8-11-5-4-9-6-7-13(18(17)20)16(14(9)11)15(10)12/h1-8,17-20H/t17-,18-/m0/s1 |
InChIキー |
SDAPLZDWHQBLBP-ROUUACIJSA-N |
異性体SMILES |
C1=CC2=C3C(=C1)[C@@H]([C@H](C4=C3C5=C(C=CC5=C2)C=C4)O)O |
正規SMILES |
C1=CC2=C3C(=C1)C(C(C4=C3C5=C(C=CC5=C2)C=C4)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


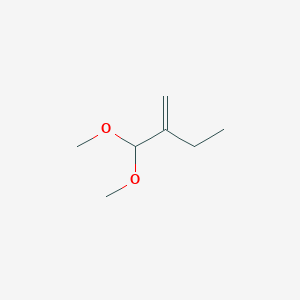
![2-(4-methylpiperazin-1-yl)benzo[cd]indole;dihydrochloride](/img/structure/B14441819.png)

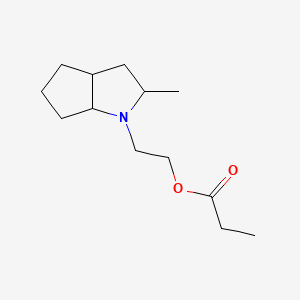

![4-[(4-Bromophenyl)methoxy]-3,5-diiodo-1-methylpyridin-2(1H)-one](/img/structure/B14441839.png)
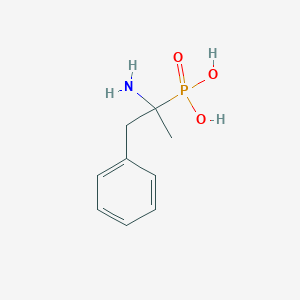
![17-[(Naphthalen-2-yl)oxy]-3,6,9,12,15-pentaoxaheptadecan-1-ol](/img/structure/B14441857.png)
![2-hydrazinyl-6-[(E)-2-phenylethenyl]cyclohepta-2,4,6-trien-1-one](/img/structure/B14441859.png)
![4-[2-(4-Bromophenyl)ethenyl]morpholine](/img/structure/B14441865.png)
